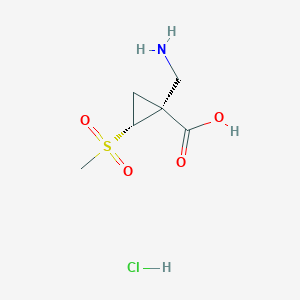
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, a methylsulfonyl group, and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane derivatives and involves multiple steps to introduce the aminomethyl, methylsulfonyl, and carboxylic acid groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the correct stereochemistry (1R,2R configuration).
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into its corresponding alcohol.
Substitution: Substitution reactions can occur at the aminomethyl group, replacing the amine with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and other substituted amines.
Aplicaciones Científicas De Investigación
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, influencing biochemical processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, and other physiological functions.
Comparación Con Compuestos Similares
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
(1R,2R)-1-(Aminomethyl)-2-methoxycyclohexane-1-acetic acid: This compound has a similar structure but with a methoxy group instead of a methylsulfonyl group.
(1R,2R)-1-(Aminomethyl)cyclopentane-1,2-diol: This compound features a cyclopentane ring and hydroxyl groups instead of a carboxylic acid group.
These compounds differ in their functional groups and ring structures, leading to different chemical properties and applications.
Propiedades
Número CAS |
2138180-95-5 |
|---|---|
Fórmula molecular |
C6H12ClNO4S |
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-6(4,3-7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Clave InChI |
JXUJDYNOBPKFLO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
SMILES canónico |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















